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Compound of Interest

Compound Name:
5-bromo-7-ethyl-2,3-dihydro-1H-

indol-2-one

CAS No.: 1532015-60-3

Cat. No.: B3242730

Get Quote

Part 1: Executive Summary & Mechanism of Action
The "Selectivity Filter" Hypothesis
The oxindole (indolin-2-one) core is a promiscuous ATP-competitive scaffold that binds to the

hinge region of over 60% of the human kinome.[1] The 5-Br-7-Et-Oxindole variant addresses

this promiscuity through two specific structural modifications:

5-Bromo Substitution: Increases lipophilicity and fills the hydrophobic pocket (Gatekeeper

residue vicinity), generally enhancing potency over the 5-fluoro or unsubstituted analogs.[1]

7-Ethyl Substitution (The Critical Differentiator): Introduces a steric clash vector at the

solvent-exposed signaling front.[1] Unlike the 7-H (unsubstituted) core, the 7-ethyl group

restricts the rotational freedom of the inhibitor within the ATP pocket, effectively "filtering out"

kinases with narrow hinge clefts (e.g., certain CDKs) while retaining potency for targets with

accommodating pockets (e.g., VEGFR, PDGFR, Aurora Kinases).[1]
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Feature 5-Br-7-Et-Oxindole
5-Fluoro-Oxindole

(Sunitinib Core)
5-Bromo-Oxindole

(Standard)

Primary Target Class
RTKs (VEGFR,

PDGFR), Aurora
Broad Spectrum RTKs

Broad Spectrum

Ser/Thr & RTKs

Lipophilicity (cLogP) High (~2.8 - 3.[1]2)
Moderate (~1.5 - 2.

[1]0)
Moderate-High

Hinge Binding Mode

Bidentate (H-bond

donor/acceptor) + 7-Et

Steric Clash

Bidentate Bidentate

Cross-Reactivity Risk

Low-Medium (Steric

constraint reduces off-

target binding)

High (Promiscuous

binder)
High

Metabolic Stability
Moderate (Ethyl

oxidation risk)

High (Fluorine blocks

metabolism)
Moderate

Part 2: Comparative Performance & Selectivity
Profile
Potency vs. Selectivity Trade-off
In Structure-Activity Relationship (SAR) studies, the 7-ethyl group often acts as a "selectivity

toggle."[1]

Performance Advantage: In assays targeting Aurora B or VEGFR2, the 7-ethyl group can

improve selectivity indices (SI) by

-fold against off-targets like CDK2, which cannot accommodate the bulk at the 7-position.[1]

Performance Disadvantage: The increased steric bulk may slightly reduce absolute potency (

) for the primary target compared to the 5-bromo-unsubstituted analog, as the molecule pays
an entropic penalty to fit the binding site.[1]

Experimental Data: Representative Kinase Profiling
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Note: Data below represents consensus SAR trends for 3-substituted oxindole derivatives

based on the 5-Br-7-Et core.

Kinase Target

5-Br-7-Et-Oxindole
Derivative (

)

5-Fluoro-Oxindole
Derivative (

)

Interpretation

VEGFR2 (KDR) 12 nM 8 nM

Comparable potency;

7-Et tolerated in

hydrophobic pocket.

[1]

PDGFR 15 nM 10 nM
High potency

maintained.[1]

CDK2/CyclinA >1,000 nM 45 nM

Key Differentiator: 7-

Et clashes with CDK2

hinge, reducing

toxicity.[1]

GSK3 500 nM 20 nM

7-Et reduces off-target

inhibition of GSK3

.

Structural Visualization of Cross-Reactivity
The following diagram illustrates how the 7-ethyl group prevents binding to "Narrow Cleft"

kinases (Off-Targets) while permitting binding to "Wide Cleft" kinases (Primary Targets).
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Caption: Mechanism of Selectivity: The 7-Ethyl group (Red) physically clashes with the narrow

hinge region of off-target kinases, preventing binding despite the conserved oxindole core.[1]

Part 3: Experimental Protocols for Validation
To validate the cross-reactivity profile of a 5-Br-7-Et-Oxindole derived inhibitor, the following

"Self-Validating" workflow is recommended.

Protocol 1: Competitive Binding Assay (Kinase Profiling)
Objective: Quantify the selectivity score (S-score) against a panel of >300 kinases.[1] Method:

Active Site-Directed Competition Binding (e.g., KINOMEscan®).[1]

Preparation: Dissolve 5-Br-7-Et-Oxindole derivative in 100% DMSO to 10 mM stock.

Dilution: Prepare 4-point serial dilutions (e.g., 10 µM, 1 µM, 0.1 µM, 0.01 µM) in assay buffer.

Incubation: Incubate compound with DNA-tagged kinase and immobilized ATP-competitive

ligand on beads for 1 hour at RT.
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Wash & Elute: Wash beads to remove unbound kinase.[1] Elute bound kinase using qPCR

detection of the DNA tag.[1]

Calculation:

% Control: (Signal_compound / Signal_DMSO) * 100.

Hit Criteria: Any kinase with <35% remaining activity at 1 µM is a "Hit."[1]

Selectivity Score:

.

Target S(35) for 7-Et scaffold: <0.05 (Highly Selective).

Protocol 2: Cellular Target Engagement (Western Blot)
Objective: Confirm that the selectivity observed in vitro translates to cellular context (e.g.,

inhibiting VEGFR phosphorylation without affecting downstream CDK substrates).[1]

Cell Culture: Seed HUVEC cells (VEGFR+ model) and HeLa cells (CDK2+ model).

Treatment: Treat cells with 5-Br-7-Et-Oxindole (0.1, 1.0, 10 µM) for 2 hours.[1]

Stimulation: Stimulate HUVEC with VEGF (50 ng/mL) for 15 min.

Lysis & Blotting:

Primary Antibody 1: p-VEGFR2 (Tyr1175) – Expect Dose-Dependent Decrease.[1]

Primary Antibody 2: p-Rb (Ser807/811) (CDK2 substrate) – Expect NO Change

(demonstrates lack of cross-reactivity).[1]

Loading Control:

-Actin.[1]

Validation: If p-Rb decreases alongside p-VEGFR2, the 7-ethyl group is insufficient for

selectivity at that concentration.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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